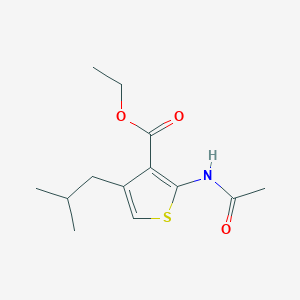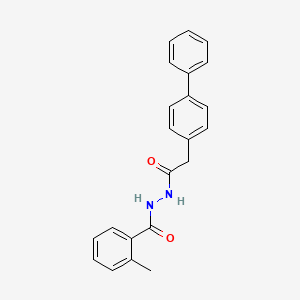![molecular formula C16H18N2O3 B5876888 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine, also known as NF279, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist of purinergic P2X1 and P2X3 receptors.
Mecanismo De Acción
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine works by binding to the P2X1 and P2X3 receptors and blocking the influx of calcium ions into cells. This leads to a reduction in the release of neurotransmitters and inflammatory mediators, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as improve cardiovascular function. It has also been shown to reduce the release of inflammatory cytokines and chemokines, indicating a potential role in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine in lab experiments is its selectivity for P2X1 and P2X3 receptors, which allows for more targeted studies of these receptors. However, one limitation is that it may not accurately reflect the effects of blocking these receptors in vivo, as it may not fully capture the complexity of the physiological response.
Direcciones Futuras
There are several future directions for research on 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine. One area of interest is its potential as a therapeutic agent for pain and inflammation. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to improve cardiovascular function in animal models. Additionally, further studies are needed to better understand the mechanism of action of 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine and its potential effects on other physiological processes.
Métodos De Síntesis
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine can be synthesized through a multistep process starting with 3-nitrobenzaldehyde and furfural. The first step involves the condensation of these two compounds to form 5-(3-nitrophenyl)-2-furylmethanol. This intermediate is then converted to the corresponding chloride using thionyl chloride. The final step involves the reaction of the chloride with piperidine to produce 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine.
Aplicaciones Científicas De Investigación
1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been studied for its potential use as a selective antagonist of purinergic P2X1 and P2X3 receptors. These receptors are involved in a variety of physiological processes, including pain sensation, inflammation, and cardiovascular function. By blocking these receptors, 1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine has been shown to reduce pain and inflammation in animal models, making it a potential therapeutic agent for these conditions.
Propiedades
IUPAC Name |
1-[[5-(3-nitrophenyl)furan-2-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-18(20)14-6-4-5-13(11-14)16-8-7-15(21-16)12-17-9-2-1-3-10-17/h4-8,11H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOTVKDBQXTBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[5-(3-Nitrophenyl)-2-furyl]methyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)


![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)

![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5876870.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)

